2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused ring system derived from the fusion of two pyridine rings, with a chlorine atom and a methyl group attached to the naphthyridine core .
Preparation Methods
The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid . This reaction typically involves the use of an aldehyde, an amine, and a diene to form the naphthyridine core. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like zinc chloride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form tetrahydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit certain enzymes involved in cell proliferation . The compound can also bind to receptors or enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C9H11ClN2/c1-6-4-9(10)12-8-2-3-11-5-7(6)8/h4,11H,2-3,5H2,1H3 |
InChI Key |
NNQDZKXQBHACIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1CNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.